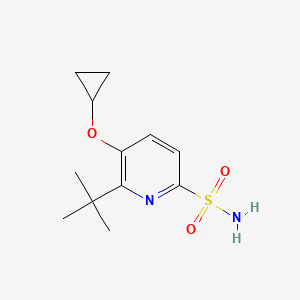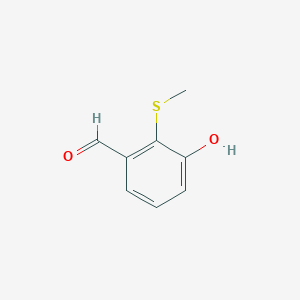
6-(3-Aminopropyl)-2-chloropyridin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Aminopropyl)-2-chloropyridin-3-OL is a chemical compound that belongs to the class of pyridines It is characterized by the presence of an aminopropyl group attached to the pyridine ring, along with a chlorine atom at the second position and a hydroxyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminopropyl)-2-chloropyridin-3-OL typically involves the reaction of 2-chloropyridine with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
6-(3-Aminopropyl)-2-chloropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and thiols (RSH) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
6-(3-Aminopropyl)-2-chloropyridin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 6-(3-Aminopropyl)-2-chloropyridin-3-OL involves its interaction with specific molecular targets. The aminopropyl group allows the compound to bind to proteins and enzymes, potentially inhibiting their activity. The chlorine and hydroxyl groups contribute to the compound’s reactivity and ability to form hydrogen bonds, which can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface functionalization and as a coupling agent.
3-Aminopropyltrimethoxysilane: Similar to 3-Aminopropyltriethoxysilane but with different alkoxy groups.
N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Contains an additional aminoethyl group, used in similar applications.
Uniqueness
6-(3-Aminopropyl)-2-chloropyridin-3-OL is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination of functional groups allows for a broader range of chemical modifications and applications compared to similar compounds.
特性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC名 |
6-(3-aminopropyl)-2-chloropyridin-3-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-8-7(12)4-3-6(11-8)2-1-5-10/h3-4,12H,1-2,5,10H2 |
InChIキー |
ZHKHIZAGYKRPCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1CCCN)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


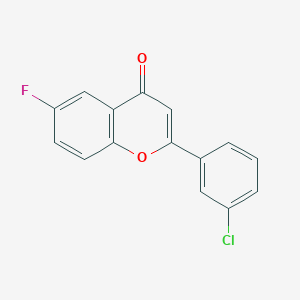
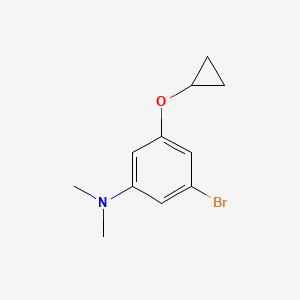

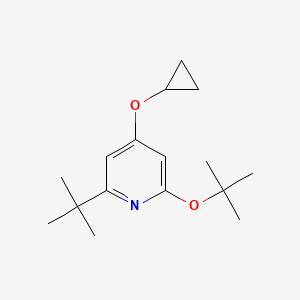
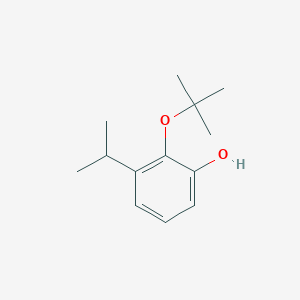
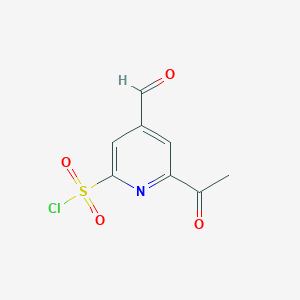
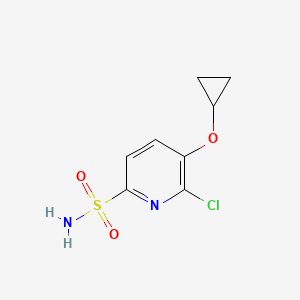
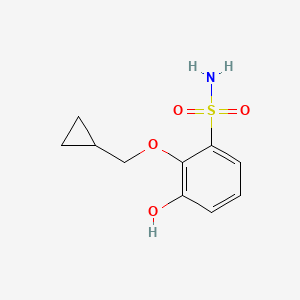
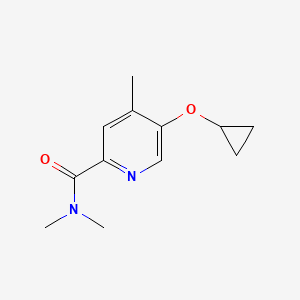
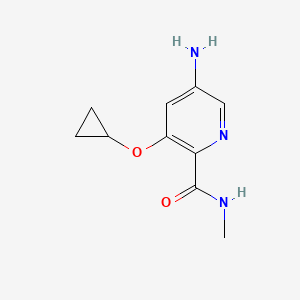
![[4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835620.png)

